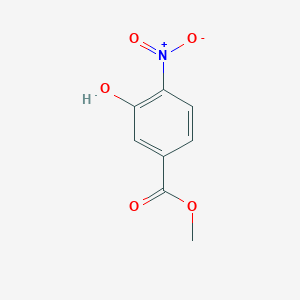

Methyl 3-hydroxy-4-nitrobenzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-hydroxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGCRFNWTGYVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304031 | |

| Record name | methyl 3-hydroxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-52-0 | |

| Record name | 713-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-hydroxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxy-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate

This technical guide provides a comprehensive overview of a laboratory-scale protocol for the synthesis of methyl 3-hydroxy-4-nitrobenzoate, a valuable intermediate in the development of pharmaceutical compounds and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Reaction Scheme

The synthesis of this compound is achieved through the Fischer esterification of 3-hydroxy-4-nitrobenzoic acid using methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction proceeds by the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Caption: Fischer Esterification of 3-Hydroxy-4-nitrobenzoic Acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Hydroxy-4-nitrobenzoic acid | 1.88 g (10.3 mmol) | [1] |

| Methanol (HPLC-grade) | 60 mL | [1] |

| Concentrated Sulfuric Acid | 0.5 mL | [1] |

| Reaction Conditions | ||

| Reaction Time | 18 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product | ||

| Yield (Yellow Crystals) | 2.00 g | [1] |

| Molar Yield | 99% | [1] |

| Melting Point | 89.5-90.5 °C | [1] |

Detailed Experimental Protocol

This protocol is based on the successful synthesis of this compound with a high yield.[1]

Materials:

-

3-hydroxy-4-nitrobenzoic acid (1.88 g, 10.3 mmol)

-

Methanol (undried HPLC-grade, 60 mL)

-

Concentrated sulfuric acid (0.5 mL)

-

Sodium bicarbonate

-

Water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.88 g of 3-hydroxy-4-nitrobenzoic acid in 60 mL of methanol.

-

Acid Catalysis: To this solution, slowly add 0.5 mL of concentrated sulfuric acid dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.

-

Neutralization: After the reaction is complete, cool the solution and neutralize the acidity by adding sodium bicarbonate.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Extraction: To the residue, add water and ethyl acetate for extraction. Separate the aqueous layer.

-

Further Extraction: Extract the aqueous layer five more times with ethyl acetate.

-

Washing: Combine all organic layers and wash twice with saturated brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

-

Product Isolation: The resulting product, this compound, is obtained as yellow crystals.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the Synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.[1]

-

Melting Point: 89.5-90.5 °C (literature values: 86-88 °C, 91-92 °C)[1]

-

UV Spectrum (Methanol): λmax = 238, 270, 351 nm[1]

-

Infrared Spectrum (ATR): ν = 3310, 3124, 3050, 2962, 2842, 1720, 1622, 1587, 1521, 1476, 1434, 1323, 1283, 1222, 1147, 1098, 1067, 967, 891, 843, 798, 780, 743, 666 cm⁻¹[1]

-

¹H NMR (500 MHz, CDCl₃): δ = 3.96 (s, 3H), 7.61 (dd, J=8.8, 1.7 Hz, 1H), 7.83 (d, J=1.7 Hz, 1H), 8.17 (d, J=8.8 Hz, 1H), 10.50 (s, 1H)[1]

-

¹³C NMR and DEPT (125 MHz, CDCl₃): δ = 53.08 (CH₃), 120.73 (CH), 121.80 (CH), 125.41 (CH), 135.90 (C), 138.10 (C), 154.79 (C), 164.97 (C=O)[1]

-

Mass Spectrum (ESI, -10V): m/z = 196 ([M-H]⁻)[1]

-

Elemental Analysis (Calculated for C₈H₇NO₅): C 48.74%, H 3.58%, N 7.10%[1]

-

Elemental Analysis (Measured): C 48.58%, H 3.44%, N 7.25%[1]

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-hydroxy-4-nitrobenzoate, a key chemical intermediate. This document summarizes essential quantitative data, details experimental protocols for its synthesis and analysis, and presents visual diagrams of key workflows for enhanced understanding by researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is a yellow crystalline solid.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7NO5 | [3][4] |

| Molecular Weight | 197.14 g/mol | [3][4] |

| CAS Number | 713-52-0 | [1][3] |

| Melting Point | 88.0-95.0 °C[2], 89.5-90.5 °C[1] | Chemical Vendors & Literature |

| pKa (Predicted) | 6.05 ± 0.13 | [5] |

| Appearance | Yellow crystals or powder | [1][2] |

Spectroscopic and Analytical Data

A variety of analytical techniques are employed to characterize this compound.

-

UV Spectrum (in Methanol): λmax = 238, 270, 351 nm[1]

-

Infrared Spectrum (ATR): ν = 3310, 3124, 3050, 2962, 2842, 1720, 1622, 1587, 1521, 1476, 1434, 1323, 1283, 1222, 1147, 1098, 1067, 967, 891, 843, 798, 780, 743, 666 cm-1[1]

-

¹H NMR (500 MHz, CDCl₃): δ = 3.96 (s, 3H), 7.61 (dd, J=8.8, 1.7 Hz, 1H), 7.83 (d, J=1.7 Hz, 1H), 8.17 (d, J=8.8 Hz, 1H), 10.50 (s, 1H)[1]

-

¹³C NMR and DEPT (125 MHz, CDCl₃): δ = 53.08 (CH₃), 120.73 (CH), 121.80 (CH), 125.41 (CH), 135.90 (C), 138.10 (C), 154.79 (C), 164.97 (C=O)[1]

-

Mass Spectrum (ESI, -10V): m/z = 196 ([M-H]⁻)[1]

-

Elemental Analysis (Calculated for C₈H₇NO₅): C 48.74%, H 3.58%, N 7.10%[1]

-

Elemental Analysis (Measured): C 48.58%, H 3.44%, N 7.25%[1]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the esterification of 3-hydroxy-4-nitrobenzoic acid. The following is a detailed protocol for its synthesis and subsequent purification:

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Ethyl Acetate

-

Water

-

Saturated Brine

-

Anhydrous Magnesium Sulfate

Protocol:

-

Esterification: To a solution of 3-hydroxy-4-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added dropwise. The mixture is then refluxed for several hours.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to extraction with ethyl acetate and water.

-

Extraction: The aqueous layer is separated and further extracted multiple times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed twice with saturated brine and then dried over anhydrous magnesium sulfate.

-

Isolation: The solvent is removed by concentration under reduced pressure to yield this compound as yellow crystals.[1]

-

Characterization: The final product's identity and purity are confirmed by measuring its melting point and utilizing spectroscopic methods such as NMR, IR, and mass spectrometry.[1]

Analytical Methods

For the analysis of nitroaromatic compounds like this compound, a range of chromatographic and spectroscopic techniques can be employed. High-performance liquid chromatography (HPLC) with UV detection and gas chromatography (GC) coupled with mass spectrometry (MS) are highly effective for separation and identification.[6] GC/MS is particularly recommended by the EPA for its selectivity and sensitivity.[6]

Visual Diagrams

References

An In-depth Technical Guide to Methyl 3-hydroxy-4-nitrobenzoate (CAS: 713-52-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-hydroxy-4-nitrobenzoate (CAS number: 713-52-0), a key organic intermediate. This document details its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on its utility in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a crystalline solid.[1] It serves as a versatile building block in the synthesis of more complex molecules due to its reactive functional groups: a hydroxyl group, a nitro group, and a methyl ester. These groups can be selectively modified to introduce a variety of functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 713-52-0 | [2] |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.14 g/mol | [2] |

| Melting Point | 90-91 °C | [1] |

| Boiling Point | 346.4 ± 27.0 °C (Predicted) | [1] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 6.05 ± 0.13 (Predicted) | [1] |

| Appearance | Crystalline Solid | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 3.96 | s | - | 3H | OCH₃ |

| 7.61 | dd | 8.8, 1.7 | 1H | Ar-H |

| 7.83 | d | 1.7 | 1H | Ar-H |

| 8.17 | d | 8.8 | 1H | Ar-H |

| 10.50 | s | - | 1H | OH |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type |

| 53.08 | CH₃ |

| 120.73 | CH |

| 121.80 | CH |

| 125.41 | CH |

| 135.90 | C |

| 138.10 | C |

| 154.79 | C |

| 164.97 | C=O |

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Peaks |

| IR (ATR, cm⁻¹) | 3310, 3124, 3050, 2962, 2842, 1720, 1622, 1587, 1521, 1476, 1434, 1323, 1283, 1222, 1147, 1098, 1067, 967, 891, 843, 798, 780, 743, 666 |

| Mass Spectrum (ESI, -10V) | m/z = 196 ([M-H]⁻) |

Table 5: Ultraviolet (UV) Spectroscopic Data (in Methanol)

| λmax (nm) |

| 238 |

| 270 |

| 351 |

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 3-hydroxy-4-nitrobenzoic acid.

Synthesis of this compound

Experimental Protocol:

A detailed method for the synthesis involves the reaction of 3-hydroxy-4-nitrobenzoic acid with thionyl chloride in methanol.[3]

-

Reagents and Equipment: 3-hydroxy-4-nitrobenzoic acid, methanol, thionyl chloride (SOCl₂), round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

-

Procedure:

-

Suspend 3-hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol) in methanol (300 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]

-

Cool the suspension to 0 °C using an ice bath.[3]

-

Slowly add thionyl chloride (11.9 mL, 164 mmol) dropwise to the stirred suspension.[3]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.[3]

-

Remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Wash the resulting residue with petroleum ether (50 mL) to yield the product.[3]

-

This procedure provides a high yield of this compound.[3]

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of various organic molecules, particularly in the field of medicinal chemistry. Its functional groups allow for sequential modifications to build complex scaffolds.

Synthesis of Building Blocks for Drug Discovery

A notable application is its use as a starting material for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are considered new building blocks in drug discovery.[4]

Experimental Protocol: O-Alkylation of this compound

This protocol describes the methylation of the hydroxyl group.[4]

-

Reagents and Equipment: this compound, potassium carbonate (K₂CO₃), dimethylformamide (DMF), methyl iodide (CH₃I), round-bottom flask, magnetic stirrer, heating mantle, rotary evaporator, ethyl acetate, water, brine.

-

Procedure:

-

Create a suspension of this compound (3.00 g, 15.2 mmol) and potassium carbonate (3.16 g, 22.8 mmol) in DMF (20 mL).[4]

-

Add methyl iodide (1.9 mL, 30.5 mmol) dropwise to the suspension.[4]

-

Stir the reaction mixture at 60 °C overnight.[4]

-

Remove the solvent in vacuo.[4]

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[4]

-

Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the O-methylated product.[4]

-

Experimental Protocol: Reduction of the Nitro Group

The nitro group of the O-alkylated product can be reduced to an amine, a key functional group for further derivatization.

-

Using Palladium on Carbon (Pd/C):

-

Dissolve methyl 3-methoxy-4-nitrobenzoate (2.98 g, 14.1 mmol) in a 7:3 mixture of methanol/tetrahydrofuran (100 mL) under an argon atmosphere.[4]

-

Add 10% Pd/C (500 mg) to the solution.[4]

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 5 hours.[4]

-

Filter off the catalyst and remove the solvent in vacuo to obtain the amino product.[4]

-

-

Using Tin(II) Chloride (SnCl₂):

-

To a solution of methyl 3-(benzyloxy)-4-nitrobenzoate (1.48 g, 5.17 mmol) in a 1.5:1 mixture of ethyl acetate/methanol (25 mL), add SnCl₂ (4.90 g, 25.8 mmol).[4]

-

Stir the reaction mixture at 55 °C overnight.[4]

-

Remove the solvent in vacuo.[4]

-

On an ice bath, add NaHCO₃ solution dropwise to the residue.[4]

-

Sonicate the resulting white suspension for 30 minutes.[4]

-

Add ethyl acetate and filter off the precipitate.[4]

-

Separate the phases of the filtrate and extract the aqueous phase with additional ethyl acetate to isolate the product.[4]

-

Caption: Workflow for synthesizing drug discovery building blocks.

Other Reported Applications

-

Surfactant Properties: this compound has been described as a surfactant that can interact with environmental toxins like polycyclic aromatic hydrocarbons by forming heterodimers.[2]

-

Synthesis of Aromatic Oligoamides: The compound has been used as a starting material in the synthesis of functionalized aromatic oligoamide rods, which are of interest in materials science.[5][6]

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

This guide provides a solid foundation for understanding the properties and applications of this compound. Its versatility as a chemical intermediate makes it a valuable compound for researchers in organic synthesis and drug development.

References

- 1. zhishangchemical.com [zhishangchemical.com]

- 2. This compound | 713-52-0 | FM71199 [biosynth.com]

- 3. epublications.vu.lt [epublications.vu.lt]

- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-hydroxy-4-nitrobenzoate

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-hydroxy-4-nitrobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the spectral data, experimental protocols, and structural assignments.

Introduction

This compound is an aromatic compound of interest in various chemical and pharmaceutical research areas. Understanding its molecular structure is crucial, and 1H NMR spectroscopy is a powerful analytical technique for this purpose. This guide details the interpretation of its proton NMR spectrum, offering insights into the chemical environment of each proton.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent.[1] The resulting data, including chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments are summarized in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 10.50 | Singlet (s) | - | 1H | Ar-OH |

| 8.17 | Doublet (d) | 8.8 | 1H | H-5 |

| 7.83 | Doublet (d) | 1.7 | 1H | H-2 |

| 7.61 | Doublet of doublets (dd) | 8.8, 1.7 | 1H | H-6 |

| 3.96 | Singlet (s) | - | 3H | -OCH3 |

Spectral Interpretation and Structural Assignment

The 1H NMR spectrum displays distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.

-

Aromatic Protons: The three protons on the benzene ring appear in the aromatic region (7.5-8.2 ppm).

-

The proton at 8.17 ppm is a doublet with a coupling constant of 8.8 Hz, characteristic of ortho coupling. This signal is assigned to H-5, which is ortho to H-6.

-

The signal at 7.83 ppm appears as a doublet with a small coupling constant of 1.7 Hz, indicative of meta coupling. This is assigned to H-2, which is meta to H-6.

-

The proton at 7.61 ppm is a doublet of doublets with coupling constants of 8.8 Hz and 1.7 Hz, confirming its coupling to both an ortho (H-5) and a meta (H-2) proton. This signal is assigned to H-6.

-

-

Hydroxyl Proton: The singlet at 10.50 ppm is assigned to the acidic hydroxyl proton (-OH).[1] Its downfield shift is due to the deshielding effect of the aromatic ring and the nitro group.

-

Methyl Protons: The sharp singlet at 3.96 ppm, integrating to three protons, is characteristic of the methyl ester (-OCH3) group.[1]

Below is a diagram illustrating the molecular structure and the proton assignments.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 3-hydroxy-4-nitrobenzoic acid.[1]

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Methanol (HPLC-grade)

-

Concentrated sulfuric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-hydroxy-4-nitrobenzoic acid in methanol.

-

Slowly add concentrated sulfuric acid dropwise to the solution.

-

Heat the reaction mixture to reflux for 18 hours.

-

After completion, neutralize the reaction with sodium bicarbonate.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and water.

-

Separate the aqueous layer and extract it multiple times with ethyl acetate.

-

Combine all organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the product.

1H NMR Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.

Materials:

-

NMR tube (5 mm, high quality)[4]

-

Pasteur pipette

-

Glass wool

Procedure:

-

Weigh 5-25 mg of this compound and place it in a clean, dry vial.[2][3]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial to dissolve the sample.[2][3]

-

Place a small plug of glass wool into a Pasteur pipette to create a filter.

-

Filter the solution through the glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

The sample is now ready for analysis by the NMR spectrometer.

The following diagram illustrates the general workflow for 1H NMR analysis.

Caption: General workflow for 1H NMR spectroscopic analysis.

References

Spectroscopic Analysis of Methyl 3-hydroxy-4-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectral data for Methyl 3-hydroxy-4-nitrobenzoate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key spectral features, presents the data in a structured format, and details the experimental methodologies for spectral acquisition.

Introduction

This compound (C₈H₇NO₅) is an aromatic compound whose structural and electronic properties can be effectively elucidated using spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. IR spectroscopy provides valuable information about the functional groups present in the molecule, while UV-Vis spectroscopy offers insights into the electronic transitions and conjugation within the compound.

Spectral Data

The quantitative IR and UV-Vis spectral data for this compound are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented here was obtained using the Attenuated Total Reflectance (ATR) technique.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3310 | O-H stretching (phenolic) |

| 3124, 3050 | C-H stretching (aromatic) |

| 2962, 2842 | C-H stretching (methyl) |

| 1720 | C=O stretching (ester) |

| 1622, 1587, 1476 | C=C stretching (aromatic ring) |

| 1521, 1323 | N-O stretching (nitro group, asymmetric & symmetric) |

| 1283, 1222 | C-O stretching (ester and phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, recorded in methanol, shows distinct absorption maxima (λmax) which are indicative of the electronic transitions within the molecule.

| Wavelength (λmax) (nm) | Solvent |

| 238 | Methanol |

| 270 | Methanol |

| 351 | Methanol |

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the IR and UV-Vis spectra of this compound.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is commonly employed for these measurements.

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as methanol.

-

The stock solution is then diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

Data Acquisition:

-

The spectrophotometer is blanked using the same solvent (e.g., methanol) in both the sample and reference cuvettes.

-

The sample cuvette is then filled with the diluted sample solution.

-

The UV-Vis spectrum is recorded over a specific wavelength range, typically from 200 to 800 nm.

-

The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualization of Experimental Workflow

The logical flow for the spectroscopic characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Crystal Structure of Methyl 3-hydroxy-4-nitrobenzoate: A Search for Crystallographic Data

Despite a comprehensive search of scientific databases and literature, the crystal structure of Methyl 3-hydroxy-4-nitrobenzoate has not been reported in publicly accessible resources. No crystallographic information files (CIF), Cambridge Structural Database (CSD) entries, or published X-ray diffraction studies were found for this specific compound.

While general chemical and physical properties for this compound are available, the detailed atomic arrangement within its crystal lattice remains undetermined. This lack of data prevents the creation of an in-depth technical guide on its crystal structure, including the summarization of quantitative data and detailed experimental protocols for its crystallographic analysis.

Alternative Data: The Isomer Methyl 4-hydroxy-3-nitrobenzoate

In contrast, significant crystallographic data is available for the closely related isomer, Methyl 4-hydroxy-3-nitrobenzoate . This information provides valuable insight into the structural characteristics of this class of compounds. The following sections detail the available data for this isomer.

Crystallographic Data for Methyl 4-hydroxy-3-nitrobenzoate

The crystal structure of Methyl 4-hydroxy-3-nitrobenzoate has been determined and is available under the Crystallography Open Database (COD) entry 1508461.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Formula | C₈H₇NO₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2831 |

| b (Å) | 10.522 |

| c (Å) | 11.410 |

| α (°) | 83.38 |

| β (°) | 80.83 |

| γ (°) | 82.02 |

| Volume (ų) | 851.9 |

| Z | 4 |

Table 1: Crystallographic data for Methyl 4-hydroxy-3-nitrobenzoate.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and crystallization of this compound are not available. However, general synthetic procedures for related nitrobenzoate compounds offer a foundational understanding of the potential methodologies.

General Synthesis of Methyl Nitrobenzoates:

A common method for the synthesis of methyl nitrobenzoates is the nitration of a methyl benzoate precursor using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic reaction and prevent the formation of byproducts.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For similar compounds, ethanol is often used as a recrystallization solvent.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and crystallographic analysis of a compound like this compound.

References

In-depth Technical Guide on the Solubility of Methyl 3-hydroxy-4-nitrobenzoate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide addresses the solubility of methyl 3-hydroxy-4-nitrobenzoate, a compound of interest in pharmaceutical and chemical research. A comprehensive search of scientific literature and chemical databases was conducted to collate quantitative solubility data in various organic solvents. This document aims to present this data, detail the experimental methodologies for solubility determination, and provide visualizations of the experimental workflow. However, a thorough investigation revealed a significant lack of publicly available quantitative solubility data for this compound in common organic solvents. This guide will therefore outline the general principles of solubility, describe standard experimental protocols for its determination, and present a generalized workflow, which can be applied to generate the needed data for this compound.

Introduction

This compound is a nitrobenzoate ester with potential applications in organic synthesis and pharmaceutical development. Its solubility in various solvents is a critical physicochemical parameter that influences its handling, purification, reaction kinetics, and bioavailability in potential drug formulations. The structure of this compound, featuring a hydroxyl, a nitro, and a methyl ester group on a benzene ring, suggests a moderate polarity and the potential for hydrogen bonding, which will govern its interaction with different solvents.

Quantitative Solubility Data

A comprehensive search of prominent scientific databases and literature sources did not yield specific quantitative solubility data for this compound in a range of organic solvents. While qualitative statements about its solubility in some solvents may exist in supplier documentation, precise experimental values (e.g., in mole fraction, g/100 g solvent, or mol/L) at various temperatures are not publicly available at the time of this report.

The absence of this data highlights a knowledge gap and underscores the necessity for experimental determination of the solubility of this compound to support its further research and application.

Experimental Protocols for Solubility Determination

To address the lack of available data, researchers can employ several well-established methods to determine the solubility of this compound. The choice of method depends on factors such as the required accuracy, the amount of substance available, and the properties of the solute and solvent. The following is a detailed protocol for the widely used isothermal shake-flask method.

3.1. Isothermal Shake-Flask Method

This gravimetric method is considered the "gold standard" for determining thermodynamic solubility.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath with precise temperature control (±0.1 °C)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.1.2. Experimental Procedure

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a prolonged period (e.g., 24-72 hours) to ensure that the dissolution process reaches equilibrium. The optimal equilibration time should be determined by preliminary experiments, where the concentration of the solute in the liquid phase is monitored over time until it becomes constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The sample is immediately filtered through a syringe filter to remove any remaining solid particles.

-

Quantification: A known aliquot of the clear, saturated filtrate is accurately diluted with the same solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of the compound in the same solvent is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Conclusion

While there is a clear need for quantitative solubility data for this compound to aid in its scientific and industrial application, such data is currently not available in the public domain. This technical guide provides a detailed and robust experimental protocol for the isothermal shake-flask method, which can be readily implemented by researchers to generate the required solubility data. The provided workflow diagram offers a clear visual guide for this experimental process. The generation and dissemination of this data would be a valuable contribution to the chemical and pharmaceutical sciences.

Technical Guide: Physicochemical Properties of Methyl 3-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of methyl 3-hydroxy-4-nitrobenzoate (CAS No: 713-52-0), a key intermediate in organic synthesis. This document outlines its physical properties, standard experimental procedures for their determination, and a typical workflow for its synthesis and characterization.

Data Presentation: Melting and Boiling Points

The physicochemical properties of a compound are crucial for its identification, purification, and application in further chemical synthesis. Below is a summary of the available data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | 88.0–95.0 °C[1] | A melting range is often reported, indicating the transition from solid to liquid. |

| 89.5–90.5 °C[2] | A narrower range suggests a higher purity of the sample.[2] | |

| 86–88 °C, 91–92 °C | Literature values cited in a synthesis report.[2] | |

| Boiling Point | Not available | An experimental boiling point is not readily found in the literature. This is common for complex organic molecules that may decompose at the high temperatures required for boiling under atmospheric pressure. |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and the small amount of sample required.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to gently grind any crystals.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Perform an initial rapid heating to find an approximate melting range. This will save time in the subsequent accurate measurements.

-

Accurate Determination: Use a fresh sample and heat the block rapidly to about 15-20 °C below the approximate melting point found. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

-

Replicate: For accuracy, repeat the determination at least twice with fresh samples. Pure substances typically have a sharp melting range of 1-2 °C.[3]

Boiling Point Determination (Micro-scale Capillary Method)

This method is suitable for small quantities of liquid and is a standard technique when distillation is not feasible.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Rubber band or thread to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of the liquid compound into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (like a Thiele tube) so that the heat is distributed evenly.[4]

-

Observation: Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, this stream will become rapid and continuous.

-

Recording the Boiling Point: When a continuous stream of bubbles is observed, stop heating. The liquid will begin to cool. The exact boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[4][5] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Pressure Correction: It is important to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, a process highly relevant to drug development and chemical research professionals.

Caption: Workflow for Synthesis and Characterization of this compound.

References

Methyl 3-hydroxy-4-nitrobenzoate: A Technical Guide to Safe Handling and Application

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 3-hydroxy-4-nitrobenzoate (CAS No. 713-52-0), a key intermediate in organic synthesis and drug discovery. It details the compound's physical and chemical properties, potential hazards, and requisite safety protocols for handling, storage, and disposal. Furthermore, this guide includes detailed experimental methodologies for its synthesis and common derivatization reactions, supplemented by workflow visualizations to ensure clarity and promote safe laboratory practices.

Compound Identification and Properties

This compound is a nitroaromatic compound widely used as a building block in the synthesis of more complex molecules, including pharmaceutical agents like DNA gyrase inhibitors and various heterocyclic scaffolds.[1][2] Its chemical structure consists of a benzoate core functionalized with hydroxyl and nitro groups, which provide versatile handles for subsequent chemical modifications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 713-52-0 | [3][4] |

| Molecular Formula | C₈H₇NO₅ | [3][4][5] |

| Molecular Weight | 197.15 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3][5] |

| Appearance | Solid; Yellow crystals or powder | [2][3][6] |

| Melting Point | 88-95 °C | [3][6][7] |

| Boiling Point | 346.4 ± 27.0 °C at 760 mmHg | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| Flash Point | 163.3 ± 23.7 °C | [8] |

Safety and Hazard Information

This compound is classified as hazardous. It is harmful if swallowed and causes skin and eye irritation.[3][4][5] Appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][5][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4][5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |[4][5] |

Precautionary Measures and Handling

Safe handling is paramount to minimize exposure risk. Personnel should adhere to the following guidelines.

Table 3: Handling and Storage Precautions

| Precaution Type | Guideline | Source(s) |

|---|---|---|

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station. | [3][4] |

| Personal Protective Equipment (PPE) | Wear chemical splash-resistant safety glasses or goggles, protective gloves (inspect before use), and a lab coat. For operations that may generate dust, a NIOSH-certified respirator is recommended. | [3][4] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash it before reuse. | [3][4] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Minimize dust generation and accumulation. | [3][4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition and incompatible materials like strong oxidizing agents. | [3][4] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains. |[3][4] |

Toxicological and First Aid Information

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

|---|---|---|

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [3][4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid. | [3][4] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain medical aid if irritation persists. | [3][4] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical aid immediately. |[3][4] |

Experimental Protocols & Workflows

This compound is a versatile starting material. Below are detailed protocols for its synthesis and subsequent modification, which are common steps in drug discovery pipelines.

Visualization of Laboratory Safety Workflow

The following diagram outlines the essential workflow for safely handling this compound in a research setting.

Protocol: Synthesis of this compound

This protocol describes the esterification of 3-hydroxy-4-nitrobenzoic acid.[10]

-

Reagents: 3-hydroxy-4-nitrobenzoic acid (13.66 mmol), p-toluenesulfonic acid (2.63 mmol), anhydrous methanol (50 mL).

-

Procedure:

-

Combine the 3-hydroxy-4-nitrobenzoic acid and p-toluenesulfonic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Heat the stirred solution at reflux (65 °C) under an argon atmosphere for 60 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure to yield a crystalline solid.

-

Purify the solid by partitioning it between ethyl acetate (EtOAc) and water. Repeat the aqueous wash (4 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the final product.

-

Protocol: Alkylation of the Phenolic Hydroxyl Group

This is a general procedure for Williamson ether synthesis using this compound as the starting phenol.[10][11][12]

-

Reagents: this compound (1 equiv), potassium carbonate (K₂CO₃, 2-5 equiv), alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2-2 equiv), anhydrous dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound in anhydrous DMF under an inert atmosphere.

-

Add K₂CO₃ to the solution, followed by the dropwise addition of the alkyl halide.

-

Stir the reaction mixture at a temperature between 50-60 °C overnight.

-

Pour the resulting solution into EtOAc and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography (e.g., SiO₂, CH₂Cl₂) to yield the desired ether.

-

Protocol: Reduction of the Nitro Group

This protocol details the reduction of the nitro-functionalized ether derivative to the corresponding amine, a crucial step for further functionalization.[10][11][12]

-

Reagents: Substituted methyl 4-nitrobenzoate derivative (1 equiv), 10% Palladium on charcoal (Pd/C), methanol (or a mixture like methanol/tetrahydrofuran), hydrogen gas (H₂).

-

Procedure:

-

Dissolve the nitro compound in the appropriate solvent system under an argon or nitrogen atmosphere.

-

Add the 10% Pd/C catalyst to the solution.

-

Evacuate the atmosphere and introduce hydrogen gas (typically via a balloon).

-

Stir the reaction mixture vigorously at room temperature for several hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the amino-benzoate product.

-

Visualization of Synthetic Utility

The diagram below illustrates the role of this compound as a key intermediate in a multi-step synthesis pathway.

References

- 1. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aksci.com [aksci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. This compound | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A15329.14 [thermofisher.cn]

- 7. This compound | 713-52-0 | FM71199 [biosynth.com]

- 8. This compound Price from Supplier Brand Hunan Huateng Pharmaceutical Co., Ltd. on Chemsrc.com [chemsrc.com]

- 9. file.chemscene.com [file.chemscene.com]

- 10. Synthesis of Functionalised Aromatic Oligamide Rods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-hydroxy-4-nitrobenzoate, a valuable intermediate in organic synthesis. The document details the most common starting materials, providing in-depth experimental protocols and quantitative data to facilitate laboratory application. Furthermore, this guide presents visual representations of the synthetic pathways to aid in the conceptual understanding of the chemical transformations.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and biologically active molecules. Its substituted benzene ring, featuring hydroxyl, nitro, and methyl ester functionalities, offers multiple sites for chemical modification, making it a versatile precursor for drug discovery and development. This guide explores the most practical and efficient methods for its preparation, focusing on starting materials that are readily available and reactions that are scalable.

Primary Synthetic Pathways

There are two principal and reliable synthetic strategies for the production of this compound:

-

Route 1: Esterification of 3-hydroxy-4-nitrobenzoic acid. This is a direct, single-step synthesis from a commercially available or readily synthesized starting material.

-

Route 2: Nitration of methyl 3-hydroxybenzoate. This approach involves the selective nitration of a simple benzene derivative.

-

Route 3: Multi-step synthesis from m-cresol. A cost-effective route for the synthesis of the precursor 3-hydroxy-4-nitrobenzoic acid, which is then esterified.

The following sections will provide a detailed examination of each of these pathways.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the different synthetic approaches to provide a clear comparison of their efficiencies.

| Starting Material | Synthetic Route | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |

| 3-hydroxy-4-nitrobenzoic acid | Fischer Esterification | Methanol, Sulfuric acid | 4-6 hours (reflux) | ~90% (estimated) | >95% (after recrystallization) | [1] |

| Methyl 3-hydroxybenzoate | Electrophilic Nitration | Nitric acid, Sulfuric acid | ~1 hour | Not specified | Not specified | Inferred from[2][3] |

| m-Cresol | Nitration and Oxidation | Nitric acid, Sulfuric acid, Hydrogen peroxide | >4 hours | 90-95% (for the acid) | 88-95% (for the acid) | [4] |

Experimental Protocols

Route 1: Fischer Esterification of 3-hydroxy-4-nitrobenzoic acid

This method involves the acid-catalyzed esterification of 3-hydroxy-4-nitrobenzoic acid with methanol.

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-nitrobenzoic acid.

-

Add a significant excess of anhydrous methanol to serve as both reactant and solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

Route 2: Nitration of Methyl 3-hydroxybenzoate

This protocol is adapted from the well-established nitration of methyl benzoate and should be optimized for methyl 3-hydroxybenzoate. The hydroxyl group is an ortho-, para-director and an activating group, while the methyl ester is a meta-director and a deactivating group. The regioselectivity of the nitration will be influenced by both substituents.

Materials:

-

Methyl 3-hydroxybenzoate

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Methanol (for recrystallization)

Procedure:

-

In a flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add methyl 3-hydroxybenzoate to the cold sulfuric acid with constant stirring.

-

In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid. Keep this mixture in an ice bath.

-

Add the nitrating mixture dropwise to the solution of methyl 3-hydroxybenzoate in sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 15-30 minutes.

-

Pour the reaction mixture onto crushed ice. The crude product will precipitate out.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot methanol to obtain pure this compound.[2][3]

Route 3: Synthesis of 3-hydroxy-4-nitrobenzoic acid from m-Cresol

This two-step synthesis provides the precursor for Route 1 and is a cost-effective option.

Step 1: Nitration of m-Cresol

-

In a reactor, a mixture of m-cresol, metallic lithium, and sulfuric acid is stirred at 40-50 °C.

-

Concentrated nitric acid is added dropwise, and the reaction is continued for 2 hours.

-

The product, 5-methyl-2-nitrophenol, is isolated by steam distillation.

Step 2: Oxidation of 5-methyl-2-nitrophenol

-

The 5-methyl-2-nitrophenol is dissolved in ethanol.

-

Hydrogen peroxide is added dropwise at 55-60 °C under pressure.

-

After 2 hours, the ethanol and excess hydrogen peroxide are removed.

-

The crude 3-hydroxy-4-nitrobenzoic acid is purified by steam distillation to remove impurities, followed by crystallization.[4] The resulting acid can then be esterified as described in Route 1.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Synthetic workflow for the Fischer Esterification of 3-hydroxy-4-nitrobenzoic acid.

Caption: Synthetic workflow for the nitration of methyl 3-hydroxybenzoate.

Caption: Multi-step synthesis of this compound starting from m-cresol.

References

Methodological & Application

The Versatility of Methyl 3-hydroxy-4-nitrobenzoate as a Medicinal Chemistry Building Block

Introduction

Methyl 3-hydroxy-4-nitrobenzoate is a versatile aromatic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl, a nitro group, and a methyl ester on a benzene ring, provides multiple reactive sites for diverse chemical transformations. This application note explores the utility of this compound as a key intermediate, detailing its synthesis, potential applications in drug discovery, and protocols for its use in the laboratory.

The presence of the electron-withdrawing nitro group and the nucleophilic hydroxyl group on the same aromatic scaffold makes this molecule an attractive starting material for the synthesis of various heterocyclic and substituted aromatic compounds. These structural motifs are prevalent in many biologically active molecules. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling and cyclization reactions. The hydroxyl group can be alkylated or acylated to introduce diverse side chains, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

Synthesis of this compound

This compound can be efficiently synthesized via the esterification of 3-hydroxy-4-nitrobenzoic acid. A common and high-yielding method involves the use of methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Physicochemical Properties

| Property | Value |

| CAS Number | 713-52-0 |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol [1] |

| Appearance | Yellow crystals or powder |

| Melting Point | 89.5-90.5°C[2] |

Applications in Medicinal Chemistry

While direct applications of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, the closely related scaffold of substituted nitrobenzoic acids is of significant interest in drug discovery. The functional groups present in this compound are instrumental in building more complex molecules with potential therapeutic activities.

Intermediate for Bioactive Scaffolds

The structural features of this compound make it an ideal precursor for a variety of heterocyclic systems that are prevalent in medicinal chemistry. For instance, reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions, can lead to the formation of benzoxazoles, quinolines, and other important pharmacophores.

Synthesis of Potential Antifungal Agents

Derivatives of structurally similar nitrobenzoic acids have shown promising antifungal activity. A study on 3-methyl-4-nitrobenzoate derivatives demonstrated their efficacy against various Candida species. This suggests that derivatives of this compound could also exhibit interesting antifungal properties. The nitro group is known to contribute to the biological activity of many compounds, potentially through the generation of reactive nitrogen species within the fungal cells.

| Compound | C. albicans (ATCC 90028) MIC (µg/mL) | C. glabrata (ATCC 90030) MIC (µg/mL) | C. krusei (ATCC 34125) MIC (µg/mL) | C. guilliermondii (207) MIC (µg/mL) |

| Methyl 3-methyl-4-nitrobenzoate | 1000 | >1000 | >1000 | 7.8 |

| Ethyl 3-methyl-4-nitrobenzoate | 500 | >1000 | >1000 | 125 |

| Propyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 1000 |

| Butyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | >1000 |

| Pentyl 3-methyl-4-nitrobenzoate | 1000 | >1000 | 1000 | 7.8 |

Data extracted from a study on 3-methyl-4-nitrobenzoate derivatives, which are structurally analogous to derivatives of this compound.

Building Block for Complex Drug Molecules

The synthesis of complex drug molecules often relies on the availability of versatile building blocks. While a retracted publication, the synthetic route described for the anticancer drug Gefitinib from a structurally similar starting material, methyl 3-hydroxy-4-methoxybenzoate, illustrates a potential multi-step synthesis where a molecule like this compound could be employed. Such a synthesis would typically involve a sequence of reactions including alkylation of the hydroxyl group, reduction of the nitro group, and subsequent cyclization and coupling reactions to build the final complex architecture. This highlights the potential of this building block in the synthesis of kinase inhibitors and other targeted therapies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-hydroxy-4-nitrobenzoic acid via Fischer esterification.

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Methanol (HPLC grade)

-

Concentrated sulfuric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Water (deionized)

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

To a solution of 3-hydroxy-4-nitrobenzoic acid (1.88 g, 10.3 mmol) dissolved in methanol (60 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (0.5 mL) dropwise with stirring.[2]

-

Heat the reaction mixture to reflux and maintain for 18 hours.[2]

-

After cooling to room temperature, neutralize the reaction mixture by the careful addition of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.[2]

-

To the residue, add water and ethyl acetate for extraction. Transfer the mixture to a separatory funnel.[2]

-

Separate the aqueous layer and extract it five more times with ethyl acetate.[2]

-

Combine all the organic layers and wash twice with saturated brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as yellow crystals.[2]

-

Expected Yield: ~99%.[2]

-

Characterization: The product can be characterized by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 2: General Procedure for Alkylation of the Hydroxyl Group

This protocol outlines a general method for the alkylation of the phenolic hydroxyl group of this compound, a key step in the synthesis of more complex derivatives.

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromo-3-chloropropane)

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ice-water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in DMF.

-

Add potassium carbonate to the solution, followed by the dropwise addition of the alkyl halide.

-

Heat the reaction mixture at 70°C for 4 hours.

-

After cooling to room temperature, pour the reaction mixture slowly into ice-water with constant stirring.

-

The solid product that precipitates is collected by filtration and washed with cold water.

-

The crude product can be further purified by recrystallization or column chromatography.

This protocol is adapted from a similar reaction with a structurally related compound.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for drug synthesis from the building block.

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide range of complex organic molecules, including those with potential therapeutic applications such as antifungal and anticancer agents. The protocols and data presented in this application note provide a foundation for researchers to explore the utility of this compound in their own drug discovery and development programs. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully realize its potential as a valuable scaffold in the generation of new medicines.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl 3-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of Methyl 3-hydroxy-4-nitrobenzoate as a versatile starting material for the synthesis of valuable heterocyclic compounds, particularly benzoxazoles and benzimidazoles. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.

Overview of Synthetic Strategies

This compound possesses three key functional groups that can be strategically manipulated for the construction of heterocyclic rings: a nitro group, a hydroxyl group, and a methyl ester. The primary synthetic approach involves the reduction of the nitro group to an amine, which then participates in a cyclization reaction with the adjacent hydroxyl group or a suitably introduced ortho-amino group to form the desired heterocycle.

Key Transformations:

-

Reductive Cyclization: The one-pot reduction of the nitro group and subsequent cyclization is an efficient method for synthesizing benzoxazoles.

-

Sequential Reduction and Cyclization: A stepwise approach involving the initial reduction of the nitro group to an amine, followed by cyclization with a suitable C1 or C2 synthon, offers versatility in the synthesis of both benzoxazoles and benzimidazoles.

Synthesis of Benzoxazole Derivatives

The ortho-disposed hydroxyl and nitro functionalities in this compound make it an ideal precursor for the synthesis of benzoxazole-6-carboxylic acid derivatives. The general approach involves the reductive cyclization of the starting material in the presence of a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid.

Logical Workflow for Benzoxazole Synthesis

Caption: General workflow for the synthesis of benzoxazole derivatives.

Application Example 1: One-Pot Reductive Cyclization with Aldehydes

This protocol outlines a one-pot synthesis of 2-aryl-benzoxazole-6-carboxylic acid methyl esters via reductive cyclization of this compound with various aromatic aldehydes.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add a reducing agent.

-

Reduction: Suitable reducing agents include iron powder (5.0 mmol) in acetic acid or sodium dithionite (3.0 mmol) in a mixture of water and an organic solvent.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (70-100 °C) and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the reducing agent and its salts. The filtrate is then concentrated under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired methyl 2-aryl-benzoxazole-6-carboxylate.

Quantitative Data Summary:

| Entry | Aldehyde | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Fe/AcOH | Acetic Acid | 100 | 6 | 75 |

| 2 | 4-Chlorobenzaldehyde | Fe/AcOH | Acetic Acid | 100 | 6 | 82 |

| 3 | 4-Methoxybenzaldehyde | Na2S2O4 | EtOH/H2O | 80 | 8 | 68 |

| 4 | 2-Naphthaldehyde | Fe/AcOH | Acetic Acid | 100 | 8 | 71 |

Application Example 2: Two-Step Synthesis via Intermediate Aminophenol

This method involves the initial reduction of the nitro group to form methyl 4-amino-3-hydroxybenzoate, which is then cyclized with a carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate

-

Reduction: Dissolve this compound (1.0 mmol) in methanol (10 mL). Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. The filtrate is concentrated under reduced pressure to yield methyl 4-amino-3-hydroxybenzoate, which can be used in the next step without further purification.

Step 2: Cyclization with a Carboxylic Acid

-

Reaction Mixture: Combine the crude methyl 4-amino-3-hydroxybenzoate (1.0 mmol) with a carboxylic acid (1.1 mmol) in polyphosphoric acid (PPA) or Eaton's reagent.

-

Reaction Conditions: Heat the mixture at 120-150 °C for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired methyl 2-substituted-benzoxazole-6-carboxylate.

Quantitative Data Summary:

| Entry | Carboxylic Acid | Cyclizing Agent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | PPA | 140 | 3 | 85 |

| 2 | Acetic Acid | PPA | 120 | 4 | 78 |

| 3 | Propionic Acid | Eaton's Reagent | 130 | 3 | 81 |

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazoles from this compound is a more complex transformation that requires the introduction of a second amino group ortho to the first one. A plausible synthetic route would involve the initial reduction of the nitro group, followed by a regioselective amination of the aromatic ring, and subsequent cyclization.

Proposed Synthetic Pathway for Benzimidazoles

Caption: Proposed workflow for the synthesis of benzimidazole derivatives.

General Protocol for Benzimidazole Synthesis from an o-Phenylenediamine Precursor

This protocol describes the final cyclization step to form the benzimidazole ring, assuming the successful synthesis of a suitable o-phenylenediamine precursor derived from this compound.

Experimental Protocol:

-

Reaction Setup: A mixture of the o-phenylenediamine derivative (1.0 mmol) and an aldehyde (1.0 mmol) is prepared in a solvent like ethanol, methanol, or DMF (10 mL).

-

Catalyst/Reagent: A catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent (e.g., sodium metabisulfite) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for 2-24 hours, depending on the reactivity of the substrates.

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then triturated with water or a non-polar solvent to induce precipitation. The solid product is collected by filtration and purified by recrystallization or column chromatography.

Quantitative Data for a Model Cyclization:

| Entry | o-Phenylenediamine | Aldehyde | Conditions | Time (h) | Yield (%) |

| 1 | 1,2-Diaminobenzene | Benzaldehyde | EtOH, reflux | 4 | 92 |

| 2 | 4-Methyl-1,2-diaminobenzene | 4-Chlorobenzaldehyde | AcOH, rt | 12 | 88 |

| 3 | 1,2-Diaminobenzene | Formaldehyde | MeOH, reflux | 2 | 95 |

Note: The yields are based on general literature procedures for benzimidazole synthesis and would need to be optimized for specific derivatives of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

-

Reactions involving reducing agents like sodium dithionite and catalytic hydrogenation should be performed with appropriate safety measures.

-

High temperatures and strong acids like polyphosphoric acid require careful handling.

These application notes are intended to serve as a guide for the synthesis of heterocyclic compounds from this compound. The provided protocols may require optimization based on the specific substrates and desired products.

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxy-4-nitrobenzoate in Biological Assays

For Researchers, Scientists, and Drug Development Professionals